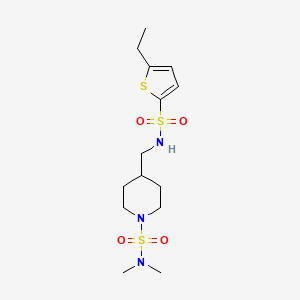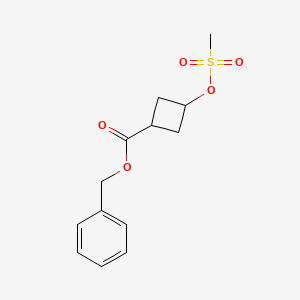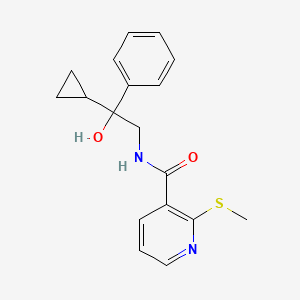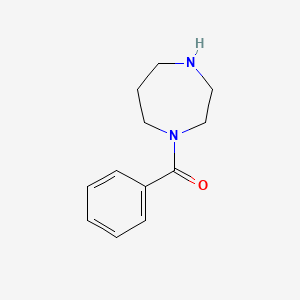
1-Benzoyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-1,4-diazepane is a chemical compound with the CAS Number: 59939-75-2 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 1-benzoyl-1,4-diazepane . It is typically stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of 1,4-diazepines, such as 1-Benzoyl-1,4-diazepane, can be achieved through a one-pot process involving the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis
The InChI code for 1-Benzoyl-1,4-diazepane is1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
1-Benzoyl-1,4-diazepane has a molecular weight of 204.27 . It is typically stored at room temperature and has a physical form of oil .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Ligand Applications
1-Benzoyl-1,4-diazepane derivatives have been synthesized for potential applications as σ1 receptor ligands. These compounds, synthesized from amino acids, have shown affinity for the σ1 receptor, which could be significant in medicinal chemistry (Fanter et al., 2017).
Efflux Pump Inhibition in Bacteria
Research on 1-benzyl-1,4-diazepane has demonstrated its efficacy as an efflux pump inhibitor (EPI) in Escherichia coli, contributing to antibiotic potentiation. This suggests potential applications in addressing antibiotic resistance (Casalone et al., 2020).
Potential Anticonvulsant Properties
The synthesis of certain 1H-benzo[b][1,5]diazepin-2(3H)-one derivatives, including variations of 1-Benzoyl-1,4-diazepane, has indicated potential anticonvulsant properties. This highlights its possible applications in epilepsy treatment (Rishipathak et al., 2022).
Catalytic Applications in Chemistry
1,4-diazepane derivatives have been studied for their catalytic abilities, especially in the context of olefin epoxidation reactions. This illustrates the compound's utility in chemical synthesis processes (Sankaralingam & Palaniandavar, 2014).
Applications in Medicinal Chemistry
The broader family of diazepines, including 1,4-diazepane derivatives, have found extensive use in medicinal chemistry. They are present in various biologically active compounds and have been used to design drugs with a wide range of biological activities (Malki, Martínez, & Masurier, 2021).
T-Type Calcium Channel Blockers
1,4-diazepane derivatives have also been evaluated as T-type calcium channel blockers, which could be significant in the treatment of diseases related to these channels (Gu et al., 2010).
Wirkmechanismus
Target of Action
1-Benzoyl-1,4-diazepane, also known as 1-BD, primarily targets the efflux pumps in Escherichia coli . These efflux pumps play a crucial role in bacterial resistance to antibiotics by expelling the drugs out of the bacterial cells .
Mode of Action
1-BD interacts with its targets, the efflux pumps, and inhibits their function . This inhibition results in an increase in the intracellular concentration of antibiotics, thereby enhancing their effectiveness . It has been observed that 1-BD increases membrane permeability without significantly affecting the inner membrane polarity .
Biochemical Pathways
The primary biochemical pathway affected by 1-BD is the resistance-nodulation-cell division (RND) efflux system . This system is responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium . By inhibiting this system, 1-BD disrupts the bacteria’s ability to resist antibiotics .
Pharmacokinetics
It is known that 1-bd decreases the minimal inhibitory concentration of levofloxacin and other antibiotics , suggesting that it may enhance the bioavailability of these drugs.
Result of Action
The molecular and cellular effects of 1-BD’s action include an increase in the accumulation of ethidium bromide in E. coli overexpressing efflux pumps . This indicates that 1-BD can effectively inhibit the function of these pumps, leading to increased susceptibility of the bacteria to antibiotics .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl(phenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBLZCQNCJHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59939-75-2 |
Source


|
| Record name | 1-benzoyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)


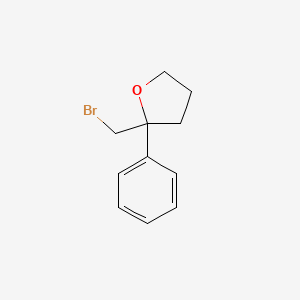
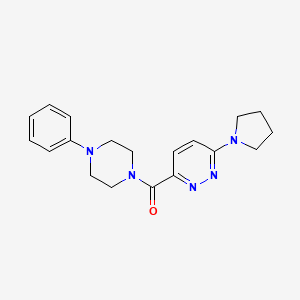
![[(Acetyloxy)carbamothioyl]amino acetate](/img/structure/B2376519.png)
![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)
![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)
